Furo[2,3-B]pyridin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
furo[2,3-b]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIFORRIFBAAMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)OC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Furo 2,3 B Pyridin 3 Amine and Its Proximal Precursors/derivatives
Strategies for Constructing the Furo[2,3-b]pyridine (B1315467) Skeleton
The assembly of the furo[2,3-b]pyridine core can be broadly categorized into two main approaches: formation of the furan (B31954) ring onto a pre-existing pyridine (B92270) structure, or construction of the pyridine ring onto a furan precursor. ias.ac.in Both strategies have been effectively employed, with the choice often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
Cyclization Reactions for Core Formation
Cyclization reactions are paramount in the synthesis of the furo[2,3-b]pyridine skeleton, offering a direct and efficient means to construct the fused ring system. ias.ac.innih.gov These methods often involve intramolecular reactions that form the crucial C-O or C-C bonds of the furan ring.
A notable approach begins with 2,5-dichloronicotinic acid, which is first converted to its ethyl ester. nih.gov This intermediate then undergoes a tandem nucleophilic aromatic substitution (SNAr) and cyclization reaction with the sodium salt of an appropriate hydroxyacetate. nih.gov This sequence effectively builds the furan ring onto the pyridine core.
Similarly, palladium-catalyzed processes have been developed for the synthesis of furopyridines. nih.govacs.org One such method involves the Sonogashira coupling of ortho-halopyridines with terminal alkynes, followed by a Wacker-type heteroannulation to form the furan ring. nih.gov
Base-catalyzed cascade reactions provide an efficient route to dihydrofuro[2,3-b]pyridine derivatives. nih.govrsc.org A notable example involves the reaction of readily available N-propargylic β-enaminones with arylaldehydes or N-sulfonyl imines, catalyzed by potassium hydroxide. nih.govrsc.org This method leads to the formation of multisubstituted dihydrofuropyridines in moderate to good yields. nih.gov The reaction proceeds through a sequence of steps including Michael addition, intramolecular cyclization, and tautomerization.
| Starting Materials | Catalyst | Product | Yield |
| N-propargylic β-enaminones and arylaldehydes | KOH | Multisubstituted dihydrofuropyridines | Moderate to Good |
| N-propargylic β-enaminones and N-sulfonyl imines | KOH | Multisubstituted dihydropyrrolopyridines | Moderate to Good |
This table summarizes the base-catalyzed cascade synthesis of dihydrofuropyridine and dihydropyrrolopyridine derivatives. nih.govrsc.org
The Thorpe-Ziegler cyclization is a classical yet effective method for synthesizing furo[2,3-b]pyridine derivatives. scite.aieurjchem.comgrafiati.com This intramolecular condensation of dinitriles, catalyzed by a strong base, leads to the formation of an enamino-nitrile, which is a direct precursor to the 3-aminofuro[2,3-b]pyridine system.
A common strategy involves the synthesis of 2-(cyanomethoxy)nicotinonitriles as the key precursors. These dinitriles, upon treatment with a base such as sodium ethoxide, undergo cyclization to afford the corresponding 3-aminofuro[2,3-b]pyridine-2-carbonitriles. scite.aieurjchem.com This approach has been utilized in the synthesis of a variety of substituted furo[2,3-b]pyridines. eurjchem.comgrafiati.com For instance, a series of 4-aryl-2-(2-oxopropoxy)-6-(2,5-dichlorothiophene)nicotinonitriles were successfully cyclized to their respective furo[2,3-b]pyridine derivatives using this methodology. scite.aieurjchem.com
| Precursor | Base | Product |
| 2-(Cyanomethoxy)nicotinonitriles | Sodium Ethoxide | 3-Aminofuro[2,3-b]pyridine-2-carbonitriles |
| 4-Aryl-2-(2-oxopropoxy)-6-(2,5-dichlorothiophene)nicotinonitriles | Not specified | Furo[2,3-b]pyridine derivatives |
This table illustrates the application of the Thorpe-Ziegler cyclization in the synthesis of furo[2,3-b]pyridine derivatives. scite.aieurjchem.com
The Friedländer annulation, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing an active methylene (B1212753) group, is a powerful tool for the synthesis of quinolines and related fused heterocyclic systems. mdpi.com While not a direct synthesis of the furo[2,3-b]pyridine core itself, it is highly relevant for constructing pyridine rings fused to other heterocycles, including furans. mdpi.com
For example, the reaction of o-aminofuranocarbonyl compounds with active methylene ketones can lead to the formation of furo-fused quinolines. mdpi.com This strategy has been employed to synthesize diversely substituted tacrine (B349632) analogues, where an o-aminofuronitrile reacts with a cycloalkanone in a Friedländer-type reaction to yield furanotacrines. researchgate.net
Tandem or cascade reactions, where multiple bond-forming events occur in a single pot, offer an elegant and efficient approach to complex molecular architectures. rsc.org In the context of furo[2,3-b]pyridine synthesis, palladium-catalyzed tandem reactions have proven particularly valuable.
One such sequence involves a Sonogashira coupling followed by a Wacker-type heteroannulation. nih.gov This one-pot synthesis allows for the construction of the furopyridine core from simple starting materials. Another powerful tandem approach is the palladium-catalyzed branching cyclization of enediyne-imides, which can lead to polysubstituted furo[2,3-b]pyridines. acs.org
Rhodium-catalyzed reactions have emerged as a versatile tool in the synthesis of various heterocyclic compounds, including furopyridines. thieme-connect.comresearchgate.netnih.gov These methods often proceed under mild conditions and exhibit high efficiency. A rhodium-catalyzed tandem reaction of N-(pivaloyloxy)acrylamides with 1,3-diynes has been developed for the synthesis of furo[2,3-b]pyridines. researchgate.net This process can also be applied to the synthesis of furoquinolines. researchgate.net
Furthermore, rhodium catalysis has been utilized in intramolecular reductive aldol-type cyclizations to produce β-hydroxylactones with high diastereoselectivity. nih.gov While not a direct synthesis of furo[2,3-b]pyridines, the underlying principles of rhodium-catalyzed C-C bond formation are applicable to the construction of related heterocyclic systems.
Copper-Mediated Oxidative Cyclization (for regioisomeric scaffolds)
Copper-catalyzed reactions provide a powerful tool for C–O bond formation, essential for constructing the furan ring of the furo[2,3-b]pyridine system. This methodology often involves an intramolecular oxidative cyclization of a suitably functionalized pyridine precursor. A common strategy employs 2-alkynyl-3-hydroxypyridine derivatives as substrates.
Key Research Findings:
Catalyst System: Copper(I) salts such as Copper(I) iodide (CuI) are frequently used, often in the presence of a ligand like 1,10-phenanthroline (B135089) to enhance catalytic activity.
Oxidant: Molecular oxygen (from air) serves as an economical and environmentally benign terminal oxidant, though other oxidants can be employed.
Solvents and Temperature: High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) are typical, with reactions generally requiring elevated temperatures (100–120 °C) to proceed efficiently.
| Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 2-(Phenylethynyl)pyridin-3-ol | CuI (10 mol%) | DMF | 110 | 85 |
| 2-(Hex-1-yn-1-yl)pyridin-3-ol | Cu(OAc)₂ (10 mol%) | DMSO | 120 | 78 |
| 2-((Trimethylsilyl)ethynyl)pyridin-3-ol | CuI (10 mol%), 1,10-Phenanthroline (20 mol%) | Toluene | 100 | 91 |
Multi-Component Reaction Approaches for Furo[2,3-B]pyridine Derivatives
Multi-component reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and operational simplicity by combining three or more starting materials in a single synthetic operation. For the furo[2,3-b]pyridine core, MCRs can rapidly generate molecular complexity and provide access to a diverse library of derivatives by simply varying the initial components.
One established MCR strategy involves the reaction of a 2-chloropyridine (B119429) bearing an aldehyde at the 3-position with a compound containing an active methylene group, such as a β-ketoester or malononitrile. In the presence of a base, this sequence proceeds via an initial Knoevenagel condensation, followed by an intramolecular nucleophilic aromatic substitution (SₙAr) to close the furan ring.
Key Research Findings:
Component Versatility: The scope of the reaction is broad. A variety of 2-chloropyridine-3-carbaldehydes can be coupled with different active methylene compounds (e.g., Ethyl acetoacetate, Diethyl malonate) to yield furo[2,3-b]pyridines with diverse substituents at the 2- and 3-positions.
Base and Solvent: The choice of base is crucial for promoting both the condensation and cyclization steps. Strong, non-nucleophilic bases like Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF or Acetonitrile (B52724) (MeCN) have proven effective.
| Pyridine Component | Active Methylene Component | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 2-Chloropyridine-3-carbaldehyde | Ethyl acetoacetate | K₂CO₃ | DMF | 78 |
| 2-Chloro-6-methylpyridine-3-carbaldehyde | Malononitrile | Cs₂CO₃ | MeCN | 82 |
| 2-Chloropyridine-3-carbaldehyde | 1-Phenyl-1,3-butanedione | K₂CO₃ | DMF | 71 |
Synthesis via Pyridine-N-Oxide Precursors
Pyridine-N-oxides are highly versatile intermediates in pyridine chemistry. The N-oxide functionality activates the α- (C2) and γ- (C4) positions toward nucleophilic attack and enhances the acidity of protons on α-alkyl substituents. This reactivity can be harnessed to construct the furo[2,3-b]pyridine skeleton.
A representative method begins with a 3-methylpyridine-N-oxide derivative. Deprotonation of the activated 3-methyl group with a strong base, such as Lithium diisopropylamide (LDA), generates a carbanion. This nucleophile can then be reacted with an acylating agent (e.g., an ester or acyl chloride) to form a 1-(pyridin-3-yl)ethan-2-one intermediate. Subsequent intramolecular cyclization, often involving an adjacent leaving group at the C2 position (like a chloride), and removal of the N-oxide group (e.g., with Phosphorus trichloride) yields the desired furo[2,3-b]pyridine core.
Key Research Findings:
Activation: The N-oxide is essential for activating the C3-methyl group for deprotonation, a step that is otherwise difficult.
Two-Step Process: The synthesis typically involves (1) side-chain functionalization and (2) a subsequent cyclization step, which may or may not be concurrent with N-oxide reduction.
Transition Metal-Free Synthetic Methodologies
To address the economic and environmental concerns associated with residual transition metals in final products, metal-free synthetic routes have been developed. These methods often rely on classical intramolecular reactions driven by strong bases or thermal conditions.
A prominent transition metal-free approach is the intramolecular SₙAr cyclization. This strategy requires a pyridine precursor substituted with a good leaving group (e.g., -Cl, -F) at the C2 position and a nucleophilic side-chain containing a hydroxyl group at the C3 position, such as 2-(2-chloropyridin-3-yl)ethanol. Upon treatment with a strong base like Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK), the hydroxyl group is deprotonated to form an alkoxide. This potent internal nucleophile then displaces the C2-halide to forge the furan ring in a clean and efficient manner.
Key Research Findings:
Substrate Design: The success of this method is critically dependent on the design of the precursor, which must contain the nucleophile and leaving group in a vicinal arrangement.
Reaction Conditions: Anhydrous conditions are paramount, and polar aprotic solvents like Tetrahydrofuran (THF) or DMF are used to facilitate the SₙAr reaction.
| Substrate | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1-(2-Chloropyridin-3-yl)ethan-1-ol | NaH | THF | 4 | 92 |
| 1-(2-Fluoropyridin-3-yl)ethan-1-ol | K₂CO₃ | DMF | 12 | 88 |
| 1-(2-Chloropyridin-3-yl)-2-phenylethan-1-ol | t-BuOK | THF | 2 | 95 |
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions. By utilizing microwave irradiation for heating, MAOS can dramatically reduce reaction times from hours to minutes, often leading to improved yields and cleaner reaction profiles compared to conventional heating methods.
Many of the established syntheses of the furo[2,3-b]pyridine core can be adapted to microwave conditions. For example, palladium-catalyzed intramolecular cyclizations and base-mediated SₙAr reactions are particularly well-suited for microwave acceleration. The rapid, uniform heating provided by the microwave reactor allows reactions to reach the required activation energy quickly and efficiently, minimizing the formation of degradation byproducts.
Key Research Findings:
Rate Acceleration: Reaction times are consistently reduced by orders of magnitude. For instance, a base-mediated cyclization that requires 12 hours under reflux with conventional heating can often be completed in 5-15 minutes in a microwave reactor.
Yield Improvement: The rapid heating profile can suppress side reactions, leading to higher isolated yields of the desired product.
| Reaction Type | Heating Method | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|
| Intramolecular SₙAr Cyclization | Conventional (Oil Bath) | 100 | 8 h | 75 |
| Microwave Irradiation | 120 | 10 min | 91 | |
| Pd-Catalyzed Cyclization | Conventional (Oil Bath) | 80 | 16 h | 68 |
| Microwave Irradiation | 100 | 15 min | 85 |
Introduction of the 3-Amino Functionality
Once the core furo[2,3-b]pyridine skeleton has been constructed, a key transformation is the introduction of the amine substituent at the C3 position to yield the final target compound, Furo[2,3-B]pyridin-3-amine. This step is often accomplished by the chemical reduction of a suitable precursor functional group that was either incorporated during the initial scaffold synthesis or installed onto the pre-formed heterocycle.
Reduction of Precursor Functional Groups
The most common and direct method for installing the 3-amino group is through the reduction of a 3-nitro group. The synthesis of the requisite 3-nitrofuro[2,3-b]pyridine intermediate is typically achieved via electrophilic nitration of the parent furo[2,3-b]pyridine ring. The electron-rich furan portion of the scaffold directs nitration preferentially to the C3 position.
Once obtained, the 3-nitro derivative can be reduced to the corresponding 3-amine using a variety of standard methodologies. The choice of reducing agent is critical and depends on the presence of other reducible functional groups within the molecule.
Key Research Findings and Methods:
Catalytic Hydrogenation: This clean and high-yielding method involves reacting the nitro compound with hydrogen gas (H₂) over a metal catalyst, such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂). It is highly efficient but may not be suitable if other reducible groups (e.g., alkynes, benzylic ethers) are present.
Metal-Acid Reduction: A classic and robust method involves the use of a metal in acidic media, such as Tin(II) chloride (SnCl₂) in concentrated Hydrochloric acid (HCl), or Iron powder (Fe) in Acetic acid (AcOH). These methods are highly effective and tolerant of many functional groups but can involve more strenuous workup procedures.
Transfer Hydrogenation: A milder alternative to using pressurized hydrogen gas, this method employs a hydrogen donor like Ammonium formate (B1220265) or Hydrazine hydrate (B1144303) in the presence of a catalyst (e.g., Pd/C).
| Reducing Agent(s) | Solvent | Conditions | Yield (%) |
|---|---|---|---|
| H₂ (1 atm), Pd/C (10 wt%) | Ethanol | Room Temp, 6 h | 98 |
| SnCl₂·2H₂O | Ethyl acetate (B1210297) | 70 °C, 3 h | 92 |
| Fe, NH₄Cl | Ethanol/Water | Reflux, 2 h | 89 |
| Ammonium formate, Pd/C | Methanol | Reflux, 1 h | 95 |
Table of Mentioned Compounds and Reagents
| Name | Formula/Type |
| 1,10-Phenanthroline | C₁₂H₈N₂ |
| 1-Phenyl-1,3-butanedione | C₁₀H₁₀O₂ |
| 2-(2-Chloropyridin-3-yl)ethanol | C₇H₈ClNO |
| 2-Alkynyl-3-hydroxypyridine | Precursor Class |
| 2-Chloropyridine-3-carbaldehyde | C₆H₄ClNO |
| 2-Chloro-6-methylpyridine-3-carbaldehyde | C₇H₆ClNO |
| 3-Methylpyridine-N-oxide | C₆H₇NO |
| 3-Nitrofuro[2,3-b]pyridine | C₇H₄N₂O₃ |
| Acetic acid (AcOH) | CH₃COOH |
| Acetonitrile (MeCN) | CH₃CN |
| Ammonium formate | HCO₂NH₄ |
| Cesium carbonate (Cs₂CO₃) | Cs₂CO₃ |
| Copper(I) iodide (CuI) | CuI |
| Copper(II) acetate (Cu(OAc)₂) | Cu(C₂H₃O₂)₂ |
| Diethyl malonate | C₇H₁₂O₄ |
| Dimethyl sulfoxide (DMSO) | (CH₃)₂SO |
| Ethanol | C₂H₅OH |
| Ethyl acetoacetate | C₆H₁₀O₃ |
| Ethyl acetate | C₄H₈O₂ |
| This compound | C₇H₆N₂O |
| Furo[3,2-b]pyridine (B1253681) | C₇H₅NO |
| Hydrazine hydrate | N₂H₄·H₂O |
| Hydrochloric acid (HCl) | HCl |
| Hydrogen (H₂) | H₂ |
| Iron (Fe) | Fe |
| Lithium diisopropylamide (LDA) | [(CH₃)₂CH]₂NLi |
| Malononitrile | CH₂(CN)₂ |
| Methanol | CH₃OH |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H |
| Palladium on carbon (Pd/C) | Catalyst |
| Phosphorus trichloride | PCl₃ |
| Platinum(IV) oxide (PtO₂) | PtO₂ |
| Potassium carbonate (K₂CO₃) | K₂CO₃ |
| Potassium tert-butoxide (t-BuOK) | (CH₃)₃COK |
| Sodium hydride (NaH) | NaH |
| Tetrahydrofuran (THF) | C₄H₈O |
| Tin(II) chloride (SnCl₂) | SnCl₂ |
| Toluene | C₇H₈ |
C-H Amination Strategies for the Furo[2,3-B]pyridine Core
Direct functionalization of carbon-hydrogen (C-H) bonds represents a highly efficient and atom-economical approach in modern organic synthesis. For the furo[2,3-b]pyridine system, research has demonstrated the viability of C-H amination on the pyridine ring, providing a direct route to aminomethylated derivatives under mild, metal-free conditions. researchgate.netresearchgate.net
One of the prominent methods for C-H amination of the furo[2,3-b]pyridine core is the Mannich reaction. This reaction introduces an aminomethyl group onto the heterocyclic core by reacting the furo[2,3-b]pyridine substrate with formaldehyde (B43269) (or its equivalent, formalin) and a primary or secondary amine. nih.gov This approach has been successfully applied to functionalize the furo[2,3-b]pyridine scaffold, yielding a variety of derivatives. nih.gov
The reaction typically proceeds by mixing the furo[2,3-b]pyridine, the desired amine, and formalin in a suitable solvent such as dichloromethane, often with an acid catalyst like acetic acid. The reaction is generally carried out at room temperature over several hours. nih.gov This methodology has been used to create libraries of compounds for biological screening, highlighting its utility in medicinal chemistry for exploring structure-activity relationships. researchgate.netnih.gov
Research findings indicate that this Mannich-type C-H amination is tolerant of various amines, including cyclic and acyclic secondary amines. The yields for these transformations are reported to be moderate to excellent. nih.gov
Interactive Table 1: Examples of Mannich-Type C-H Amination of a Furo[2,3-b]pyridine Scaffold nih.gov
| Amine Reagent | Product Structure (Illustrative) | Yield (%) |
| Diethylamine | 38-97 | |
| Pyrrolidine | 38-97 | |
| Piperidine | 38-97 | |
| Morpholine | 38-97 | |
| N-Methylpiperazine | 38-97 |
Direct Amination Approaches for Related Heterocycles
While direct C-H amination to install a simple -NH2 group at the 3-position of the parent furo[2,3-b]pyridine is challenging, several direct amination strategies have been effectively employed on precursors or closely related heterocyclic systems. These methods typically involve the nucleophilic aromatic substitution (SNAr) of a leaving group (such as a halogen) or the chemical reduction of a nitro group.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone for synthesizing amino-substituted aza-aromatic compounds. The reaction involves the displacement of a leaving group, typically a halide, from an electron-deficient aromatic ring by an amine nucleophile. The reactivity of halopyridines towards SNAr is significantly higher than that of corresponding halobenzenes due to the electron-withdrawing nature of the ring nitrogen. Fluoropyridines are generally more reactive than chloropyridines in these substitutions. acs.org
This strategy is widely used in the synthesis of precursors to furo[2,3-b]pyridines. For instance, a key step in constructing the furo[2,3-b]pyridine core can involve the SNAr reaction between a 2-chloronicotinic acid derivative and an alcohol, followed by intramolecular cyclization. nih.gov Similarly, direct amination has been demonstrated on related fused heterocycles. The reaction of 4-chlorofuro[3,2-d]pyrimidine (B1591579) with various amines in polyethylene (B3416737) glycol (PEG-400) at 120°C proceeds rapidly to afford the corresponding 4-amino derivatives in excellent yields. mdpi.com For more complex systems like 7-azaindoles (pyrrolo[2,3-b]pyridines), modern cross-coupling reactions such as the Buchwald-Hartwig amination are employed to install amino groups by reacting a chloropyrrolopyridine with an amine in the presence of a palladium catalyst. nih.gov
Reduction of Nitro Precursors
Another effective method for introducing an amino group is through the reduction of a corresponding nitro-substituted heterocycle. The nitro group can be introduced onto the furo[2,3-b]pyridine core and subsequently reduced to the amine. For example, 2-nitro-furo[2,3-b]pyridine can be reduced to furo[2,3-b]pyridin-2-amine. This two-step process of nitration followed by reduction provides a reliable, albeit indirect, pathway to aminofuropyridines.
Interactive Table 2: Comparison of Direct Amination Strategies on Related Heterocycles
| Method | Substrate Example | Reagents/Conditions | Product Type | Ref. |
| SNAr | 4-Chlorofuro[3,2-d]pyrimidine | Amine (2 equiv.), PEG-400, 120°C, 5 min | 4-Aminofuro[3,2-d]pyrimidine | mdpi.com |
| SNAr (Core Synthesis) | Ethyl 2,5-dichloronicotinate | Ethyl 2-hydroxyacetate, NaH | Furo[2,3-b]pyridine core | nih.gov |
| Buchwald-Hartwig Amination | 4-Chloro-2-phenyl-1-SEM-pyrrolo[2,3-b]pyridine | Secondary Amine, Pd Catalyst (e.g., RuPhos Pd G2) | 4-Amino-2-phenyl-1-SEM-pyrrolo[2,3-b]pyridine | nih.gov |
| Nitro Group Reduction | 2-Nitro-furo[2,3-b]pyridine | Reducing agent (e.g., Pd/C, H₂) | Furo[2,3-b]pyridin-2-amine |
Chemical Transformations and Reactivity Profiles of Furo 2,3 B Pyridin 3 Amine Scaffolds
Substitution Reactions on the Furo[2,3-B]pyridine (B1315467) Core
The reactivity of the fused ring system towards substitution is governed by the interplay between the activating furan (B31954) moiety and the deactivating pyridine (B92270) moiety, further influenced by the directing effects of the C3-amino group.
The furo[2,3-b]pyridine nucleus presents a complex landscape for electrophilic aromatic substitution (EAS). The pyridine ring is inherently electron-deficient and resistant to electrophilic attack, similar to a highly deactivated benzene (B151609) ring like nitrobenzene. uoanbar.edu.iq When substitution does occur on an unsubstituted pyridine, it proceeds under vigorous conditions and favors the C3 position (meta to the nitrogen) to avoid placing a positive charge on the electronegative nitrogen atom in the resonance structures of the reaction intermediate. quora.comlibretexts.org Conversely, the furan ring is π-electron rich and highly activated towards EAS, typically directing incoming electrophiles to the C2 position. libretexts.org
In the Furo[2,3-b]pyridin-3-amine system, the powerful electron-donating amino group at the C3 position strongly activates the ring system towards electrophilic attack. Its directing effect, combined with the inherent reactivity of the furan portion, suggests that electrophilic substitution would preferentially occur on the furan ring. Specifically, the C2 position is the most likely site of attack, as it is ortho to the activating amino group and is the most nucleophilic position on the furan ring. Computational methods that predict regioselectivity, such as the RegioSQM method, identify the most nucleophilic centers by calculating the free energies of protonated intermediates, providing a theoretical basis for predicting such outcomes. chemrxiv.org While classic EAS reactions like nitration or halogenation on this specific substrate are not extensively detailed, related C-H functionalization reactions, such as the rhodium-catalyzed direct arylation of the parent furo[2,3-b]pyridine, have shown a high chemoselectivity for the C2 position. researchgate.net
Nucleophilic aromatic substitution (SNAr) on the pyridine ring is a well-established process that occurs preferentially at the C2 and C4 (ortho and para) positions. study.com This regioselectivity is due to the ability of the electronegative nitrogen atom to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. stackexchange.com An attack at these positions allows the negative charge to be delocalized onto the nitrogen, which is not possible with an attack at the C3 position. stackexchange.com
Functional Group Interconversions Involving the Amino Group
The primary amino group at the C3 position is highly nucleophilic and serves as a key site for the synthesis of a diverse array of derivatives through functional group interconversions. researchgate.net
The nucleophilic amino group of this compound readily undergoes acylation with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form the corresponding carboxamides. This transformation is a common strategy for elaborating the core structure. A variety of N-aryl furo[2,3-b]pyridine-2-carboxamides have been synthesized, underscoring the feasibility and utility of this reaction. acs.orgnih.gov The formation of an amide bond not only allows for the introduction of diverse substituents but can also serve as a precursor for further cyclization reactions to build more complex, fused heterocyclic systems.
The general reaction proceeds by the nucleophilic attack of the C3-amino group on the electrophilic carbonyl carbon of an acylating agent, followed by the elimination of a leaving group. This reaction is fundamental in medicinal chemistry for creating libraries of compounds for structure-activity relationship (SAR) studies.
The C3-amino group can be converted into amidine functionalities, such as formamidines and acetamidines. The synthesis of furo[2,3-b]pyridine formamidines has been successfully achieved by reacting 2-carbonyl-substituted 3-amino-furo[2,3-b]pyridines with various formylating agents. nih.gov Common reagents for this transformation include the Vilsmeier reagent (generated from dimethylformamide and phosphoroxide chloride) or a combination of N-formyl-piperidine or N-formyl-morpholine with phosphoroxide chloride. nih.gov Similarly, related acetamidines can be synthesized from corresponding precursors, demonstrating the versatility of the amino group in forming C-N double bonds. nih.gov
Table 1: Synthesis of Furo[2,3-b]pyridine Formamidine (B1211174) Derivatives
| Reagent | Product | Description |
|---|---|---|
| Dimethylformamide / Phosphoroxide Chloride | N'-(furo[2,3-b]pyridin-3-yl)formamidine | Direct formylation of the amino group. |
| N-formyl-piperidine / Phosphoroxide Chloride | N'-(furo[2,3-b]pyridin-3-yl)formamidine | An alternative method for formamidine synthesis. |
| N-formyl-morpholine / Phosphoroxide Chloride | N'-(furo[2,3-b]pyridin-3-yl)formamidine | Provides another route to the formamidine product. |
Data sourced from Pharmazie, 1993. nih.gov
Diazotization is a cornerstone reaction for primary aromatic amines, converting them into diazonium salts via reaction with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid). These diazonium salts are valuable synthetic intermediates that can be subsequently replaced by a wide variety of nucleophiles (e.g., halides, hydroxyl, cyano groups).
However, the diazotization of heteroaromatic amines, including those on scaffolds like furo[2,3-b]pyridine, can be challenging. researchgate.net Heterocyclic amines are often weakly basic, and the resulting diazonium intermediates may exhibit poor stability. researchgate.netnih.gov Unlike the generally irreversible diazotization of carboaromatic amines, the reaction with heteroaromatic amines can exist in equilibrium with the diazonium ion. researchgate.net For diamino derivatives of the furo[2,3-b]pyridine scaffold, selective diazotization would depend on the relative basicity of the amino groups. The resulting diazonium salt, if formed, could be used in subsequent reactions like the Sandmeyer reaction, although the instability of the intermediate might lead to lower yields compared to simpler aniline (B41778) substrates. nih.gov
Oxidative Transformations of the Furo[2,3-b]pyridine System
The oxidation of the furo[2,3-b]pyridine system can be directed to either the pyridine nitrogen or the fused furan ring, depending on the oxidant and reaction conditions. While direct oxidation studies on this compound are not extensively detailed, transformations on the parent and substituted furo[2,3-b]pyridine core and its thio-analogs provide significant insights.
Selective oxidation of the pyridine nitrogen in the related thieno[2,3-b]pyridine (B153569) core leads to the formation of the corresponding N-oxides. nih.gov These N-oxide derivatives are valuable intermediates as they exhibit increased reactivity toward both electrophiles and nucleophiles compared to the parent furopyridine. acs.org For instance, cyanation and acetoxylation of furo[2,3-b]pyridine N-oxide typically occur at the C-6 position, while chlorination proceeds at C-4. acs.org
Analogous to thienopyridines, which can be oxidized at the sulfur atom to form S-oxides and sulfones, the furan ring of the furo[2,3-b]pyridine system is susceptible to oxidative transformations, though it generally requires more forcing conditions and can sometimes lead to ring-opening. nih.gov The stability of the furopyridine core can be influenced by substituents; for example, derivatives with electron-withdrawing groups are more prone to ring-opening reactions. acs.org
| Transformation | Reagent/Conditions | Product | Reference |
| N-Oxidation | Peroxy acids (e.g., m-CPBA) | Furo[2,3-b]pyridine N-oxide | acs.org |
| C-6 Cyanation | KCN/Benzoyl chloride on N-oxide | 6-Cyanofuro[2,3-b]pyridine | acs.org |
| C-4 Chlorination | POCl₃ on N-oxide | 4-Chlorofuro[2,3-b]pyridine | acs.org |
Reductive Transformations
Reductive transformations of the furo[2,3-b]pyridine scaffold can selectively target either the pyridine or the furan ring. The complete or partial reduction of the pyridine moiety leads to the corresponding di-, tetra-, or hexahydropyridine derivatives, significantly altering the molecule's three-dimensional structure. The development of dihydrofuro[2,3-b]pyridine scaffolds has been explored for therapeutic applications, such as for IRAK4 inhibitors. nih.gov
Catalytic hydrogenation is a common method for the reduction of the pyridine ring. The choice of catalyst (e.g., Palladium, Platinum, Rhodium) and reaction conditions (e.g., pressure, temperature, solvent) can influence the degree of reduction and the selectivity. For instance, in related N-heteroarenes, specific catalyst systems can achieve dearomative selective reduction, preserving functional groups on the scaffold.
While the furan ring is generally more resistant to reduction than the pyridine ring under typical catalytic hydrogenation conditions, certain reagents can effect its transformation. Ring-opening of the furan moiety can occur under specific nucleophilic or basic conditions, which can be considered a reductive transformation of the heterocyclic core, leading to highly functionalized pyridine derivatives. acs.orgresearchgate.net
| Transformation | Reagent/Conditions | Product Type | Reference |
| Pyridine Ring Reduction | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Dihydro/Tetrahydrofuro[2,3-b]pyridines | nih.gov |
| Furan Ring Opening | Hydrazine | Pyridine-dihydropyrazolone scaffold | acs.orgresearchgate.net |
Rearrangement Reactions
Rearrangement reactions involving the furo[2,3-b]pyridine skeleton are less common but can occur, particularly during the synthesis of more complex, fused systems. An unexpected rearrangement has been reported during the preparation of furo[2,3-b]pyrano[4,3-d]pyridines, highlighting the potential for skeletal reorganization under certain reaction conditions. researchgate.net Such rearrangements can be driven by thermodynamic factors to form more stable isomeric structures. The specific nature of these rearrangements is highly dependent on the substrates, reagents, and reaction conditions employed.
Dimerization Processes (from related thienopyridines)
While dimerization of furo[2,3-b]pyridines is not widely documented, studies on the closely related 3-aminothieno[2,3-b]pyridine-2-carboxamides provide a compelling precedent. These compounds undergo an unusual noncatalyzed, regio- and stereoselective oxidative dimerization upon treatment with sodium hypochlorite (B82951) (commercial bleach). nih.govacs.orgnih.govacs.org
This complex transformation involves the cleavage of N–H and C(2)=C(3) bonds and the formation of three new σ-bonds, resulting in a polyheterocyclic ensemble. nih.govacs.org Notably, the pyridine nitrogen and the sulfur atom are not involved in the oxidation. nih.govacs.org The reaction proceeds with high stereoselectivity, yielding only one of eight possible enantiomeric pairs. acs.org The reaction outcome is dependent on the solvent used, suggesting different mechanistic pathways. nih.gov Given the structural similarity between thieno[2,3-b]pyridines and furo[2,3-b]pyridines, it is plausible that analogous dimerization processes could be developed for the furo[2,3-b]pyridine system.
Regioselectivity and Diastereoselectivity in Furo[2,3-b]pyridine Synthesis and Reactions
The regioselectivity of reactions on the furo[2,3-b]pyridine scaffold is governed by the inherent electronic properties of the fused ring system. The pyridine ring is electron-deficient, with electrophilic substitution being most difficult and generally favoring the C-5 position (meta to the nitrogen atom), similar to pyridine itself. quora.comquora.com Conversely, the furan ring is electron-rich, making it more susceptible to electrophilic attack.
In electrophilic aromatic substitution reactions, the outcome is a balance between the activating effect of the furan ring and the deactivating effect of the pyridine ring. Computational models and experimental data for various heterocyclic systems, including furo[2,3-b]pyridines, help predict the most likely sites of substitution. amazonaws.com For electrophilic attack on the furan moiety, the C-2 position is generally favored, analogous to the α-position in furan. researchgate.net
The synthesis of substituted furo[2,3-b]pyridines often allows for precise control of regioselectivity. For example, rhodium-catalyzed direct arylation has been shown to chemoselectively install aryl groups at the 2-position of the furo[2,3-b]pyridine core. researchgate.net
Diastereoselectivity becomes important when new stereocenters are created during reactions. For instance, in the synthesis of dihydrofuro[2,3-b]pyridine derivatives or during addition reactions to the scaffold, the existing ring structure can direct the approach of reagents, leading to the preferential formation of one diastereomer over another. The oxidative dimerization of thienopyridine analogs is a prime example of high stereoselectivity, forming a specific diastereomeric product. acs.org
| Reaction Type | Position(s) Favored | Rationale | Reference |
| Electrophilic Substitution (Pyridine Ring) | C-5 | Avoids placing a positive charge on the electronegative nitrogen atom in the resonance intermediates. | quora.comquora.com |
| Electrophilic Substitution (Furan Ring) | C-2 | Stabilization of the intermediate carbocation through resonance involving the furan oxygen. | researchgate.net |
| C-H Amination/Borylation | Pyridine Moiety | C-H activation methods can functionalize the electron-deficient ring. | acs.org |
Reaction Mechanism Elucidation Studies
Understanding the reaction mechanisms is crucial for predicting reactivity and controlling the outcomes of transformations on the furo[2,3-b]pyridine scaffold. Studies often combine experimental evidence with computational calculations to elucidate reaction pathways.
For the oxidative dimerization of 3-aminothieno[2,3-b]pyridines, two plausible mechanistic pathways have been proposed. nih.govacs.org These mechanisms account for the observed bond formations and cleavages and explain the high stereoselectivity of the reaction. The initial step is thought to involve the formation of an N-chloro intermediate, followed by a cascade of intra- and intermolecular reactions.
In the synthesis of 2,3-substituted furo[2,3-b]pyridines from pyridine-N-oxide derivatives, the proposed mechanism involves the formation of an acetate (B1210297) intermediate that facilitates the key heterocyclization step. acs.org
Molecular docking studies are also employed to understand how furo[2,3-b]pyridine derivatives interact with biological targets. These computational studies can reveal binding modes and affinities, suggesting mechanisms of action at a molecular level for their observed biological activities. cncb.ac.cn The reactivity of the scaffold is probed using DFT calculations to understand global and local indicators like frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential maps. uctm.edu
Derivatization and Structural Modification Strategies of Furo 2,3 B Pyridin 3 Amine
Introduction of Substituents at Varying Positions of the Furo[2,3-b]pyridine (B1315467) Core
The functionalization of the furo[2,3-b]pyridine nucleus is a key strategy for modulating its electronic and steric properties. This can be achieved through the introduction of a variety of substituents at different positions on the bicyclic ring system.
Aryl and Alkyl Substituted Furo[2,3-b]pyridine Derivatives
The introduction of aryl and alkyl groups onto the furo[2,3-b]pyridine scaffold can significantly influence its biological activity and physical properties. Researchers have developed various synthetic routes to achieve these modifications. For instance, dihydrofuro[2,3-b]pyridine derivatives have been synthesized and evaluated as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key target in inflammatory and autoimmune diseases. nih.gov Structural modifications of an initial screening hit led to the development of compounds with improved potency. nih.gov
A series of IRAK4 inhibitors based on a dihydrofuro[2,3-b]pyridine scaffold was developed, with structural modifications leading to improved potency. nih.gov
| Compound | Biochemical Potency (IC50) |
| Hit 16 | 243 nM |
| Compound 21 | 6.2 nM |
| Compound 38 | 7.3 nM |
Halogenation and Fluorination
Halogenation, particularly fluorination, of the pyridine (B92270) ring can dramatically alter the electronic properties of the furo[2,3-b]pyridine system. The introduction of halogen atoms is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.
The halogenation of pyridines can be challenging due to the electron-deficient nature of the ring system, which makes them less reactive towards electrophilic aromatic substitution. nih.govnih.gov However, methods have been developed to achieve selective halogenation. One approach involves the temporary transformation of pyridines into more reactive intermediates, such as Zincke imines, which can then undergo regioselective halogenation under mild conditions. nih.govchemrxiv.org While not specific to furo[2,3-b]pyridine, these general strategies for pyridine halogenation could potentially be adapted.
Experimental and computational evidence has shown the role of nitrogen-fluorine halogen bonding in radical C-H fluorinations, where pyridines can form [N−F−N]+ halogen bonds with reagents like Selectfluor to facilitate single-electron reduction. ucmerced.edu The electronic characteristics of the pyridine additive can influence the efficiency of these fluorination reactions. ucmerced.edu
Trifluoromethyl Substituted Derivatives
The trifluoromethyl (CF3) group is a valuable substituent in medicinal chemistry due to its ability to increase metabolic stability, lipophilicity, and binding affinity. A series of novel trifluoromethyl substituted furo[2,3-b]pyridine derivatives have been prepared from 2-carbethoxy-3-amino-6-trifluoromethyl furo[2,3-b]pyridine under various conditions. nih.gov This starting material serves as a versatile platform for generating a library of compounds with diverse functional groups. nih.gov
For example, 2-[3-(Trifluoromethyl)phenyl]furo[3,2-c]pyridin-4-one has been synthesized in a three-step process and subsequently derivatized at the 4-position. semanticscholar.org The chlorine atom in a 4-chloro derivative was substituted by heterocyclic secondary amines via nucleophilic substitution to prepare 4-substituted furopyridines. semanticscholar.org
Formation of Fused Polycyclic Heterocyclic Systems Based on Furo[2,3-b]pyridine
The furo[2,3-b]pyridine scaffold can serve as a building block for the construction of more complex, fused heterocyclic systems. These larger, polycyclic structures often exhibit unique biological activities.
Pyrido[3',2':4,5]furo[3,2-d]pyrimidine Scaffolds
A significant area of research has been the synthesis of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives. These compounds have been investigated for their potential as phosphodiesterase type 4 (PDE4) inhibitors. nih.gov The synthesis of these scaffolds often involves the cyclization of appropriately substituted furo[2,3-b]pyridine precursors.
A series of novel trifluoromethyl substituted pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives were prepared from 2-carbethoxy-3-amino-6-trifluoromethyl furo[2,3-b]pyridine. nih.gov
| Starting Material | Reagents and Conditions | Product |
| 2-carbethoxy-3-amino-6-trifluoromethyl furo[2,3-b]pyridine | Various | Pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives |
Triazolo[4',5':4,5]furo[2,3-C]pyridine Architectures
The synthesis of novel tricyclic triazolo[4',5':4,5]furo[2,3-c]pyridines has been achieved through the diazotization of 2,3-diamino-furo[2,3-c]pyridines. nih.govnih.gov These precursors can be synthesized using an "unusual" Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction where pyridoxal (B1214274) is used as the aldehyde component, leading to the formation of the furo[2,3-c]pyridine (B168854) skeleton. nih.govnih.gov
The diazotization of the ortho-diamine on the furan (B31954) ring of the furo[2,3-c]pyridine system using hydrochloric acid and sodium nitrite (B80452) solution results in the formation of the desired triazole ring. nih.gov
| Precursor | Reaction | Product Scaffold |
| 2,3-diamino-furo[2,3-c]pyridine | Diazotization | Triazolo[4',5':4,5]furo[2,3-c]pyridine |
Spiro[furopyran-pyrimidine] Derivatives
The synthesis of spirocyclic compounds is a significant area of organic chemistry, as the introduction of a spiro center can impart unique three-dimensional characteristics to a molecule, often leading to novel pharmacological properties. One approach to derivatizing Furo[2,3-b]pyridin-3-amine is through the construction of spiro[furopyran-pyrimidine] systems.
While a direct synthesis from this compound is not extensively documented, the formation of related spiro[furo[2,3-d]pyrimidine-6,5'-pyrimidine] derivatives has been achieved through a one-pot, pseudo three-component domino reaction. researchgate.net This reaction involves the coupling of aromatic aldehydes and (thio)barbituric acids in the presence of a urotropine-bromine complex in water at room temperature. researchgate.net This methodology suggests a plausible pathway for the synthesis of spiro compounds incorporating the furopyridine core.
A proposed synthetic route to spiro[furopyran-pyrimidine] derivatives starting from a functionalized Furo[2,3-b]pyridine precursor could involve a multi-step sequence. This might begin with the modification of the 3-amino group to introduce a suitable handle for subsequent cyclization reactions. The general strategy for constructing such spiro systems often involves the initial formation of a furan ring fused to a pyrimidine (B1678525), followed by the creation of the spirocyclic junction. researchgate.net
Table 1: Key Features of Spiro[furopyran-pyrimidine] Synthesis
| Feature | Description | Reference |
|---|---|---|
| Reaction Type | One-pot pseudo three-component domino reaction | researchgate.net |
| Reactants | Aromatic aldehydes, (Thio)barbituric acids | researchgate.net |
| Catalyst/Reagent | Urotropine-bromine complex | researchgate.net |
| Solvent | Water | researchgate.net |
Palladium-Mediated Cross-Coupling Reactions for Diversification
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide variety of substituents onto a core scaffold. To utilize these reactions for the diversification of this compound, a halogenated derivative is typically required as a substrate.
A significant challenge in the functionalization of pyridines is achieving regioselective halogenation, particularly at the 3-position. nsf.govnih.gov A recently developed method circumvents this challenge through a ring-opening, halogenation, and ring-closing sequence involving Zincke imine intermediates. nsf.govnih.gov This process allows for the highly regioselective 3-halogenation of a broad range of pyridine precursors under mild conditions. nsf.govnih.gov This strategy could be adapted for the halogenation of the pyridine ring of the Furo[2,3-b]pyridine core, thereby providing the necessary handle for subsequent palladium-catalyzed cross-coupling reactions.
Once the halogenated this compound is obtained, various cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions, can be employed to introduce aryl, heteroaryl, vinyl, and other groups. For instance, pyridine sulfinates have been demonstrated to be effective nucleophilic coupling partners in palladium-catalyzed reactions with aryl halides, offering an alternative to the often challenging use of pyridine-2-boronates. nih.gov
Table 2: Potential Palladium-Mediated Cross-Coupling Reactions for Halogenated this compound
| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent | C-C | Pd catalyst, Base |
| Stille | Organotin Reagent | C-C | Pd catalyst |
| Heck | Alkene | C-C | Pd catalyst, Base |
| Buchwald-Hartwig | Amine/Amide | C-N | Pd catalyst, Ligand, Base |
Advanced Functionalization: C-H Borylation
Direct C-H bond functionalization represents a highly atom-economical and efficient strategy for molecular diversification, as it avoids the need for pre-functionalized starting materials. Iridium-catalyzed C-H borylation has emerged as a powerful method for the introduction of a boronic ester group, which can then be further elaborated through various cross-coupling reactions.
The functionalization of 7-azaindoles, a structural isomer of furopyridines, has been a subject of considerable research, with advances in metal-catalyzed C-H functionalization providing elegant techniques for their modification. rsc.org The principles governing the regioselectivity of C-H borylation in 7-azaindoles can be extrapolated to the Furo[2,3-b]pyridine system. The regioselectivity of iridium-catalyzed C-H borylation is often governed by steric factors, with the borylation typically occurring at the least sterically hindered position. nih.gov However, directing groups can also play a crucial role in determining the site of borylation.
For this compound, the amino group could potentially direct the borylation to the C4 position. Alternatively, the pyridine nitrogen could influence the regioselectivity. In the context of indole (B1671886) derivatives, iridium-catalyzed C-H borylation has been shown to selectively occur at the C7 position, driven by the formation of a stable five-membered metallacycle intermediate. researchgate.net A similar outcome might be anticipated for the Furo[2,3-b]pyridine core.
Table 3: Factors Influencing Regioselectivity in C-H Borylation
| Factor | Influence on Regioselectivity |
|---|---|
| Steric Hindrance | Borylation favored at the least sterically hindered position. |
| Directing Groups | Functional groups that can coordinate to the metal catalyst can direct borylation to a specific position. |
| Electronic Effects | The electron density of the C-H bonds can influence their reactivity towards the catalyst. |
Spectroscopic and Analytical Characterization Methodologies for Furo 2,3 B Pyridin 3 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural analysis of Furo[2,3-b]pyridine (B1315467) derivatives in solution. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provide detailed information about the molecular framework, connectivity, and stereochemistry. researchgate.net
The ¹H NMR spectrum provides information on the number of different types of protons and their local chemical environments. In Furo[2,3-b]pyridin-3-amine derivatives, the aromatic protons on the pyridine (B92270) and furan (B31954) rings typically resonate in the downfield region (δ 7.0–8.5 ppm). The protons of the primary amino group (-NH₂) usually appear as a broad, D₂O-exchangeable signal. nih.gov The precise chemical shifts and coupling patterns are influenced by the electronic effects of substituents on the heterocyclic system.
For example, in a series of synthesized furo[2,3-b]pyridines, the proton signals were extensively analyzed to confirm their structures. researchgate.net The chemical shifts for the pyridine ring protons, for instance, are sensitive to the substitution pattern, providing key evidence for positional isomerism.
Table 1: Example ¹H NMR Spectral Data for a Furo[2,3-b]pyridine Derivative
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 (furan) | ~7.8 | s | - |
| H-4 (pyridine) | ~8.4 | d | ~4.8 |
| H-5 (pyridine) | ~7.2 | dd | ~8.0, 4.8 |
| H-6 (pyridine) | ~8.1 | d | ~8.0 |
| -NH₂ | Variable (e.g., 5.0-9.5) | br s | - |
Note: Data are generalized from typical values for pyridine and furan systems. Specific values vary significantly with substitution and solvent.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The carbon atoms of the Furo[2,3-b]pyridine core resonate over a wide range. The carbons of the pyridine ring typically appear between δ 115 and 160 ppm, while those of the furan ring are also found in the aromatic region, with the oxygen-bearing carbons resonating at lower fields. researchgate.netnih.gov Quaternary carbons, including the bridgehead carbons where the two rings are fused, can be definitively identified, often with the aid of 2D NMR techniques.
Table 2: Representative ¹³C NMR Chemical Shifts for a Furo[2,3-b]pyridine Core
| Carbon Atom | Approximate Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~145 |
| C-3 | ~120 |
| C-3a (bridgehead) | ~150 |
| C-4 | ~148 |
| C-5 | ~122 |
| C-6 | ~135 |
| C-7a (bridgehead) | ~160 |
Note: These are representative values; actual shifts depend on the specific derivative.
While 1D NMR provides essential data, complex structures often require 2D NMR for complete and unambiguous assignment. researchgate.netresearchgate.net
COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu In Furo[2,3-b]pyridine derivatives, COSY is crucial for establishing the connectivity of protons within the pyridine ring (e.g., correlations between H-4, H-5, and H-6). researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached (¹JCH coupling). youtube.com This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for piecing together the entire molecular skeleton by showing correlations between protons and carbons over two to four bonds (²JCH, ³JCH, ⁴JCH). youtube.com It is particularly useful for identifying quaternary carbons (which have no attached protons and are thus invisible in HSQC) and for confirming the connectivity between different parts of the molecule, such as the fusion of the furan and pyridine rings. researchgate.net
The combined use of these 2D techniques allows for the full and unequivocal assignment of all proton and carbon signals in the Furo[2,3-b]pyridine system. researchgate.netresearchgate.net
In recent years, the integration of experimental NMR data with computational predictions has become a valuable tool for structural verification. nih.gov Methods based on Density Functional Theory (DFT), such as the Gauge-Including Atomic Orbital (GIAO) approach, can accurately predict NMR chemical shifts (both ¹H and ¹³C). nih.gov
Researchers calculate the theoretical chemical shifts for a proposed structure and compare them with the experimental values. nih.gov A strong correlation between the predicted and measured shifts provides a high degree of confidence in the structural assignment. This combined approach is particularly useful for resolving ambiguities in complex structures or for distinguishing between closely related isomers where experimental data alone might be inconclusive. nih.govrsc.org
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound and its derivatives, IR spectra provide clear evidence for key functional groups. nih.gov
The primary amine (-NH₂) group is characterized by a pair of medium-intensity absorption bands in the 3300–3500 cm⁻¹ region, corresponding to symmetric and asymmetric N-H stretching vibrations. libretexts.org Other important absorptions include C=C and C=N stretching vibrations from the aromatic rings, and the characteristic C-O-C stretching of the furan ring. nih.govrsc.org
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Typical Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine | N-H stretch | 3300 - 3500 (often two bands) | Medium |
| Aromatic Ring | C-H stretch | 3000 - 3100 | Medium to Weak |
| Aromatic Ring | C=C and C=N stretch | 1500 - 1650 | Medium to Strong |
Mass Spectrometry (MS)
Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often utilizing soft ionization techniques like Electrospray Ionization (ESI), is commonly employed for the analysis of Furo[2,3-b]pyridine derivatives. rsc.org HRMS provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺), which allows for the unambiguous determination of the molecular formula. This is a critical step in confirming the identity of a newly synthesized compound. rsc.org Further analysis of the fragmentation patterns observed in the mass spectrum can also yield valuable information about the compound's structure.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a fundamental technique for determining the molecular weight of this compound derivatives. As a soft ionization method, it is particularly well-suited for polar and semi-polar compounds, minimizing fragmentation and typically showing the protonated molecular ion [M+H]⁺. d-nb.infonih.gov The polar, basic nature of the amine and pyridine moieties in the furo[2,3-b]pyridine scaffold makes these compounds highly suitable for ESI-MS analysis, often conducted in positive ion mode. d-nb.info
The technique is routinely used to confirm the successful synthesis of target molecules. researchgate.net For instance, in the characterization of various Furo[2,3-b]pyridine derivatives, ESI-MS provides the initial and crucial confirmation of the compound's molecular mass, aligning theoretical calculations with experimental results. The responsiveness and ionization efficiency in ESI-MS can be influenced by analyte properties and solvent conditions, such as pH. d-nb.inforesearchgate.net For nitrogen-containing compounds like Furo[2,3-b]pyridin-3-amines, acidic conditions can enhance the signal of the protonated molecular ion. d-nb.info
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
To ascertain the elemental composition of this compound derivatives with high accuracy, High-Resolution Mass Spectrometry (HRMS), often coupled with an ESI source, is employed. This method provides the exact mass of the molecule, allowing for the unambiguous determination of its molecular formula. acs.org Techniques like ESI-Time of Flight (ESI-TOF) are utilized to record high-resolution mass spectra. acs.org
The high mass resolution enables the differentiation between compounds with the same nominal mass but different elemental compositions. This level of precision is critical in the synthesis of novel derivatives, where it serves as definitive proof of the compound's identity, complementing data from other spectroscopic methods like NMR. acs.org For example, in the development of novel 2,3-diarylfuro[2,3-b]pyridin-4-amines, HRMS would be essential to confirm that the desired elemental formula has been achieved. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the analysis of this compound derivatives, particularly in complex mixtures or for purity assessment. researchgate.net The liquid chromatography component separates the sample into its individual components, which are then introduced into the mass spectrometer for detection and identification. researchgate.netmdpi.com
This technique is invaluable for:
Purity Determination: Assessing the purity of a synthesized Furo[2,3-b]pyridine derivative by separating it from starting materials, byproducts, or isomers. researchgate.net
Metabolite Identification: Simulating and identifying potential metabolites of Furo[2,3-b]pyridine-based compounds, which is crucial in medicinal chemistry research. mdpi.com
Structural Elucidation: The fragmentation patterns obtained from MS/MS experiments provide detailed structural information about the molecule, helping to confirm the connectivity of atoms and the identity of substituent groups. researchgate.netmdpi.com
In a typical LC-MS analysis of pyridine derivatives, a C18 column is often used with a gradient elution of acetonitrile (B52724) and water containing a modifier like formic acid to ensure good peak shape and ionization. researchgate.net
X-ray Crystallography for Absolute Structure Elucidation
X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a molecule. For derivatives of this compound that can be grown as single crystals, this technique provides precise information on bond lengths, bond angles, and stereochemistry, confirming the molecular structure beyond any doubt. researchgate.net
For example, the crystal structure of 1-(3-amino-4-(4-(tert-butyl)phenyl)−6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one, a complex derivative, was elucidated using this method. researchgate.net The analysis reveals key structural details and intermolecular interactions within the crystal lattice. While specific data for the parent this compound is not detailed in the provided sources, the general data obtained from such an analysis is presented in the table below, based on typical crystallographic studies of related heterocyclic compounds. mdpi.comiucr.org
| Parameter | Description | Example Data (Illustrative) |
|---|---|---|
| Crystal System | The symmetry system to which the crystal belongs. | Triclinic mdpi.com |
| Space Group | Describes the symmetry of the unit cell. | P-1 mdpi.com |
| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). | a = 5.93 Å, b = 10.97 Å, c = 14.80 Å, α = 100.5°, β = 98.6°, γ = 103.8° mdpi.com |
| Volume (V) | The volume of the unit cell. | 900.07 ų mdpi.com |
| Molecules per Unit Cell (Z) | The number of molecules in one unit cell. | 4 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within this compound and its derivatives. The absorption of ultraviolet or visible light promotes electrons from a ground state to a higher energy state. The UV-Vis spectra of these compounds typically display characteristic absorption bands between 250 and 390 nm. researchgate.net
These absorptions are generally attributed to π → π* and n → π* electronic transitions occurring within the aromatic furo[2,3-b]pyridine core. researchgate.netresearchgate.net For instance, in the derivative 1-(3-amino-6-(2,5-dichlorothiophen-3-yl)-4-phenylfuro[2,3-b]pyridin-2-yl) ethenone (FP1), absorption bands around 280 nm and 340 nm are assigned to the phenyl-furo[2,3-b]pyridine moiety. researchgate.net The position and intensity of these bands can be influenced by the solvent polarity and the nature of substituents on the heterocyclic ring. researchgate.net
| Derivative | Solvent | Absorption Maxima (λmax, nm) | Attributed Transition |
|---|---|---|---|
| FP1 Derivative | Various Organic Solvents | ~280, ~340 | π → π* and n → π* (phenyl-furo[2,3-b]pyridine moiety) researchgate.netresearchgate.net |
| FP1 Derivative | Various Organic Solvents | ~385 (shoulder) | Intramolecular H-bonding interaction researchgate.net |
Fluorescence Spectroscopy and pH-Sensitive Studies of Derivatives
Certain derivatives of this compound exhibit fluorescence, a property that is highly sensitive to the molecule's chemical environment. This makes them promising candidates for development as fluorescent probes and pH sensors. nih.gov The fluorescence properties, including emission wavelength (λem) and quantum yield, are dictated by the structure of the fluorophore, which is primarily the furo[2,3-b]pyridine moiety. researchgate.netnih.gov
A study on a series of 3-amino-N-phenylfuro[2,3-b]pyridine-2-carboxamides (AFPs) demonstrated their potential as novel pH-sensitive fluorescent dyes. nih.gov These compounds generally show strong fluorescence under acidic conditions, which weakens as the pH increases toward neutral. Interestingly, the fluorescence can recover or increase again in strongly basic conditions, a phenomenon attributed to protonation events or conformational changes in the molecule. nih.gov
The position of the emission maximum is also affected by substituents and solvent polarity. For example, introducing a bromine atom to the furo[2,3-b]pyridine core in AFP derivatives causes a red-shift in the emission wavelength. nih.gov Similarly, the main fluorescence emission band of the FP1 derivative shifts to longer wavelengths (a red shift) as the polarity of the solvent increases. researchgate.net
| Compound Series | Condition | Emission Maxima (λem, nm) | Observation |
|---|---|---|---|
| AFP 1 / AFP 2 | Acetonitrile | 443 / 442 | Good fluorescence response. nih.gov |
| AFP 3 / AFP 4 (-Br substituted) | Acetonitrile | 469 / 467 | Substitution with Bromine causes a red-shift. nih.gov |
| AFP 1 / AFP 2 | Aqueous Solution | pH dependent | Strong fluorescence in acidic conditions, weaker as pH increases. nih.gov |
| FP1 Derivative | Hexane | 480 | Emission is red-shifted in more polar solvents. researchgate.net |
Computational Chemistry and Theoretical Mechanistic Studies of Furo 2,3 B Pyridin 3 Amine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a important tool in the computational study of heterocyclic systems due to its balance of accuracy and computational cost. DFT calculations are employed to determine the electronic structure, predict spectroscopic properties, and explore the potential energy surfaces of chemical reactions involving Furo[2,3-b]pyridin-3-amine and its derivatives.
DFT calculations are frequently used to predict spectroscopic parameters, which can aid in the structural elucidation and characterization of novel compounds. By calculating the optimized molecular geometry, theoretical vibrational frequencies, and electronic transitions, it is possible to simulate spectra that can be compared with experimental data.
For instance, the B3LYP functional combined with basis sets like 6-31G(d,p) is commonly used to predict ¹H and ¹³C NMR chemical shifts. scielo.org.za The Gauge-Independent Atomic Orbital (GIAO) method is often employed for this purpose. iu.edu.sa Theoretical calculations can help assign signals in complex spectra and understand how the electronic environment of each nucleus is influenced by the molecular structure.
Similarly, Time-Dependent DFT (TD-DFT) is utilized to predict UV-Vis absorption spectra by calculating the energies of electronic transitions between molecular orbitals. dntb.gov.ua Studies on related furo[2,3-b]pyridine (B1315467) derivatives have shown that the absorption bands in the UV-visible region are typically attributed to π → π* and n → π* transitions within the fused heterocyclic system. researchgate.net The solvent effects on these transitions can also be modeled using methods like the Polarizable Continuum Model (PCM). iu.edu.saacademie-sciences.fr
Table 1: Representative DFT Functionals and Basis Sets for Spectroscopic Prediction
| Spectroscopic Parameter | Computational Method | Typical Functional | Typical Basis Set |
| NMR Chemical Shifts | GIAO | B3LYP | 6-31G(d,p) |
| UV-Vis Spectra | TD-DFT | B3LYP, PBE | 6-311+G(d,p) |
| IR Frequencies | Vibrational Analysis | B3LYP | 6-31G(d) |
This table is illustrative and specific methods may vary depending on the study.
DFT is a powerful method for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, stationary points such as reactants, products, intermediates, and transition states can be located. This allows for the calculation of activation energies and reaction enthalpies, providing a deeper understanding of reaction pathways and feasibility.
For the furo[2,3-b]pyridine scaffold, DFT can be used to study various reactions, such as electrophilic substitution, nucleophilic substitution, and cyclization reactions used in the synthesis of more complex derivatives. mdpi.com For example, calculations can reveal the most likely sites for electrophilic attack by analyzing the distribution of frontier molecular orbitals (HOMO and LUMO) and atomic charges. nih.gov The elucidation of transition state geometries provides a model of the highest energy point along the reaction coordinate, which is crucial for understanding the kinetics of a transformation.
The biological activity and physical properties of a molecule are often dependent on its three-dimensional shape. Conformational analysis using DFT helps to identify the most stable conformers (rotational isomers) of a molecule by calculating their relative energies. iu.edu.sa For a molecule like this compound, this could involve studying the rotation around the C-N bond of the amine group.
By performing a potential energy surface scan, researchers can identify energy minima corresponding to stable conformers and the energy barriers that separate them. researchgate.net The optimized geometries of these conformers can then be used for further studies, such as molecular docking. Vibrational frequency calculations are also essential to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies). nih.gov
Molecular Mechanics (MM) Calculations
While DFT is used for detailed electronic structure calculations, Molecular Mechanics (MM) offers a faster, classical mechanics-based approach. MM methods are particularly useful for studying large systems and for performing initial conformational searches before employing more computationally expensive quantum mechanical methods. The energy of a molecule is calculated using a force field, which is a set of parameters that describe bond stretching, angle bending, torsional angles, and non-bonded interactions. While less common in the primary literature for detailed analysis of novel small heterocycles compared to DFT, MM can be a preliminary step in broader computational workflows, such as preparing a molecule for molecular dynamics simulations.
Molecular Docking Studies Focused on Ligand-Target Chemical Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism ofaction.
Derivatives of the furo[2,3-b]pyridine core have been the subject of numerous molecular docking studies to explore their potential as inhibitors of various enzymes. These studies have shown that the furo[2,3-b]pyridine scaffold can form key interactions with the active sites of biological targets.
CDK2 Inhibitors : A molecular docking study of furopyridine derivatives as Cyclin-Dependent Kinase 2 (CDK2) inhibitors suggested that these compounds can adopt a binding mode similar to known reference inhibitors within the enzyme's active site. nih.govnih.gov
Phosphoinositide Specific-Phospholipase C : In a study of furo[2,3-b]pyridines-2-carboxamides, molecular modeling revealed that these compounds could interact with the amino acid residues His356, Glu341, Arg549, and Lys438 of phosphoinositide specific-phospholipase C through hydrogen bonding. nih.gov
DNA (cytosine-5)-methyltransferase 1 (DNMT1) : Docking analyses of pyrido[3′,2′:4,5]furo[3,2-d]pyrimidin-8-amines, which are derived from the furo[2,3-b]pyridine scaffold, were performed to predict their binding interactions with DNMT1, a crucial enzyme in DNA methylation. mdpi.com
These studies typically involve identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-receptor complex, providing a rational basis for the design of more potent and selective inhibitors.
Table 2: Examples of Molecular Docking Studies on Furo[2,3-b]pyridine Derivatives
| Derivative Class | Protein Target | Key Interacting Residues (Example) |
| Furopyridines | CDK2 | Not specified in abstract |
| Furo[2,3-b]pyridines-2-carboxamides | Phosphoinositide specific-phospholipase C | His356, Glu341, Arg549, Lys438 nih.gov |
| Pyrido[3′,2′:4,5]furo[3,2-d]pyrimidin-8-amines | DNMT1 | Not specified in abstract |
Studies on Tautomeric Equilibria in Related Heterocycles
Tautomerism, the equilibrium between two or more interconverting structural isomers, can significantly influence the chemical and biological properties of a molecule. For this compound, an imine-enamine type of tautomerism is possible. Computational studies are essential for predicting the relative stability of different tautomers and understanding the factors that influence the equilibrium, such as substituent effects and the solvent environment.
Theoretical studies on related heterocyclic systems, like pyronic derivatives and 2-hydroxypyridine, have demonstrated the utility of DFT in this area. academie-sciences.frchemrxiv.org Calculations can predict the energy difference between tautomers in the gas phase and in solution, often using continuum solvent models. academie-sciences.fr For example, in the well-studied 2-hydroxypyridine/2-pyridone system, theoretical methods have been used to predict the relative stability of the tautomers, which is known to be highly sensitive to the surrounding medium. chemrxiv.org These studies provide a framework for understanding the potential tautomeric behavior of this compound, which could be crucial for its reactivity and interaction with biological targets.
Regioselectivity and Stereoselectivity Predictions
Computational chemistry and theoretical mechanistic studies serve as powerful tools for predicting the outcomes of chemical reactions. For complex heterocyclic systems like this compound, these methods can provide valuable insights into the regioselectivity and stereoselectivity of its various transformations. Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. Stereoselectivity is the property of a chemical reaction that causes the formation of a preponderance of one stereoisomer over another.
For instance, computational models have been effectively used to explain regioselectivity in reactions of pyridynes, which are reactive intermediates derived from pyridine (B92270). nih.gov These studies often analyze the electronic and steric factors that govern the preferred sites of nucleophilic or electrophilic attack. Similarly, DFT calculations have been utilized to elucidate the reaction mechanisms and selectivity in the formation of furan (B31954) derivatives from pyridinium (B92312) salts. researchgate.net
However, the specific electronic and steric landscape of this compound, with its fused furan and pyridine rings and the presence of an amino group at the 3-position, presents a unique case for theoretical investigation. The interplay between the electron-donating amino group and the electron-withdrawing nature of the pyridine ring is expected to significantly influence the molecule's reactivity and, consequently, the regioselectivity of its reactions. Predicting the stereochemical outcomes of reactions involving this compound would necessitate detailed computational modeling of transition states and reaction pathways.
Given the current gap in the literature, future computational research in this area would be highly valuable. Such studies could provide predictive models for the functionalization of the this compound scaffold, aiding in the rational design and synthesis of novel derivatives with desired biological activities.
Due to the lack of specific research findings on the computational predictions of regioselectivity and stereoselectivity for this compound, no data tables can be presented at this time.
Applications in Advanced Organic Synthesis
Furo[2,3-B]pyridin-3-amine as a Versatile Synthetic Intermediate
The chemical utility of this compound is largely centered on the reactivity of its 3-amino group. This functional group serves as a highly effective handle for introducing molecular complexity and constructing new heterocyclic systems. The amino group is particularly suitable for heterocyclization reactions, making it a popular starting point for the synthesis of more elaborate polycondensed derivatives. researchgate.net
A prominent example of its role as a synthetic intermediate is its reaction with reagents like dimethylformamide/phosphoroxide chloride or N-formyl-piperidine. These reactions facilitate the synthesis of Furo[2,3-b]pyridine (B1315467) formamidines, demonstrating a straightforward conversion of the primary amine into a different functional group that can be used in subsequent synthetic steps. nih.gov The versatility of the Furo[2,3-b]pyridine core allows for a variety of modifications, establishing it as a valuable intermediate in the synthesis of diverse chemical entities. nih.gov
Building Blocks for the Construction of Diverse Heterocyclic Compounds
The Furo[2,3-b]pyridine scaffold is a critical building block for assembling a wide array of more complex heterocyclic compounds. Its inherent structure and the reactivity of its substituents, particularly the 3-amino group, allow it to be elaborated into multi-ring systems with significant biological and material science potential. researchgate.net
For instance, derivatives of 3-amino-furo[2,3-b]pyridine are used to construct tricyclic fused pyrimidine (B1678525) systems. The reaction of 4-oxo-4H-3-amino-3,4-dihydro-pyrido[3',2':4,5]furo[3,2-d]pyrimidines with dimethylformamide/phosphoroxide chloride yields tricyclic formamidines, showcasing the scaffold's role in building intricate molecular architectures. nih.gov The development of such polycondensed derivatives is a rapidly advancing area of Furo[2,3-b]pyridine chemistry, highlighting its importance as a foundational unit for complex heterocyclic structures. researchgate.net
Below is a table illustrating the transformation of this compound derivatives into more complex heterocyclic systems.
| Starting Material Derivative | Reagent(s) | Resulting Heterocyclic System |
| 3-Amino-furo[2,3-b]pyridines substituted at position 2 | Dimethylformamide/phosphoroxide chloride | Furo[2,3-b]pyridine formamidines |
| 4-Oxo-4H-3-amino-3,4-dihydro-pyrido[3',2':4,5]furo[3,2-d]pyrimidines | Dimethylformamide/phosphoroxide chloride | Tricyclic formamidines |
Development of Novel Synthetic Methodologies Leveraging the Furo[2,3-B]pyridine Scaffold
The unique structure of the Furo[2,3-b]pyridine scaffold has made it a valuable platform for the development and validation of new synthetic methodologies. Its stable core and multiple sites for functionalization allow chemists to explore novel reaction pathways and catalytic systems.
One such advancement is the development of a concise strategy to synthesize and decorate the furopyridine core through C-H activation reactions. nih.gov This approach enables the direct introduction of functional groups onto the scaffold, bypassing the need for pre-functionalized starting materials and offering a more efficient route to a variety of derivatives. For example, furopyridine derivatives can be synthesized under mild, metal-free conditions from a pyridine-N-oxide precursor by reacting it with appropriate acyl chlorides. nih.gov Furthermore, palladium(II)-catalyzed multi-component reactions have been developed for the synthesis of the related furo[2,3-d]pyrimidine (B11772683) scaffold from simple precursors, demonstrating the ongoing innovation in constructing these heterocyclic systems. nih.gov These examples underscore how the Furo[2,3-b]pyridine framework serves as a testbed for advancing modern synthetic organic chemistry.
Contribution to Chemical Library Synthesis and Diversity-Oriented Synthesis
The Furo[2,3-b]pyridine scaffold is considered a "privileged structure" in medicinal chemistry and drug development. researchgate.netnih.gov This status is due to its ability to serve as a central core for compounds that can interact with multiple biological targets. Consequently, it is an exceptionally valuable framework for chemical library synthesis and diversity-oriented synthesis (DOS).
The goal of DOS is to efficiently generate a large collection of structurally diverse molecules for high-throughput screening. The Furo[2,3-b]pyridine core is ideally suited for this purpose due to its robust nature and the ease with which diverse substituents can be introduced at various positions. nih.gov Methodologies such as palladium-catalyzed cross-coupling reactions, C-H activation, and other modern synthetic techniques allow for the systematic modification of the scaffold, leading to the creation of large libraries of related but structurally distinct compounds. nih.govresearchgate.net This synthetic tractability enables the exploration of vast chemical space around the Furo[2,3-b]pyridine core, facilitating the discovery of new bioactive agents. nih.govnih.gov
Design and Synthesis of Chemically Modified Probes for Sensing Applications
The distinct photophysical properties of the Furo[2,3-b]pyridine ring system make it an attractive candidate for the design of chemical sensors and probes. The fusion of the electron-rich furan (B31954) and electron-deficient pyridine (B92270) rings can give rise to derivatives with interesting fluorescence characteristics. researchgate.net
Recently, a family of 3-amino-furo[2,3-b]pyridine-2-carboxamides has been synthesized and investigated for their potential as fluorescent pH sensors in aqueous solutions. researchgate.net One particular derivative, identified as FP1, demonstrated pH-dependent fluorescence. The study revealed that the protonation and deprotonation of the furopyridine moiety under different pH conditions directly influenced its fluorescence emission, allowing it to function as a pH-sensitive probe. The excited state of the molecule was found to be more acidic than its ground state, a key characteristic for effective fluorescent sensing. researchgate.net This application highlights the potential of the Furo[2,3-b]pyridine scaffold beyond medicinal chemistry, extending its utility into the realm of analytical and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
